Benzaldehyde, 2,3-dihydroxy-6-nitro-

Catechol-O-methyltransferase COMT inhibition Structure–activity relationship

Benzaldehyde, 2,3-dihydroxy-6-nitro- (CAS 144156-89-8; molecular formula C₇H₅NO₅; molecular weight 183.12 g/mol) is a trisubstituted aromatic aldehyde bearing hydroxyl groups at the 2- and 3-positions and a nitro group at the 6-position of the benzaldehyde ring. It belongs to the dihydroxynitrobenzaldehyde (DHNBA) class, a family of compounds investigated primarily as inhibitors of catechol-O-methyltransferase (COMT), a magnesium-dependent enzyme central to catecholamine metabolism.

Molecular Formula C7H5NO5
Molecular Weight 183.12 g/mol
CAS No. 144156-89-8
Cat. No. B12549958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 2,3-dihydroxy-6-nitro-
CAS144156-89-8
Molecular FormulaC7H5NO5
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])C=O)O)O
InChIInChI=1S/C7H5NO5/c9-3-4-5(8(12)13)1-2-6(10)7(4)11/h1-3,10-11H
InChIKeyNCTNMQLZSVOAKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxy-6-nitrobenzaldehyde (CAS 144156-89-8): Procurement-Relevant Identity and Compound-Class Context


Benzaldehyde, 2,3-dihydroxy-6-nitro- (CAS 144156-89-8; molecular formula C₇H₅NO₅; molecular weight 183.12 g/mol) is a trisubstituted aromatic aldehyde bearing hydroxyl groups at the 2- and 3-positions and a nitro group at the 6-position of the benzaldehyde ring [1]. It belongs to the dihydroxynitrobenzaldehyde (DHNBA) class, a family of compounds investigated primarily as inhibitors of catechol-O-methyltransferase (COMT), a magnesium-dependent enzyme central to catecholamine metabolism [2]. The compound is catalogued under CHEMBL334706 and is commercially available from several specialty chemical suppliers for biochemical and medicinal chemistry research [1].

Why 2,3-Dihydroxy-6-nitrobenzaldehyde Cannot Be Replaced by Generic Dihydroxynitrobenzaldehyde Analogs in COMT-Focused Studies


Within the dihydroxynitrobenzaldehyde family, seemingly minor positional variations of the nitro and hydroxyl substituents profoundly alter both COMT inhibitory potency and the kinetic mechanism of inhibition [1]. Regioisomers such as 2,3-dihydroxy-4-nitrobenzaldehyde (CAS 144240-75-5) or 3,4-dihydroxy-5-nitrobenzaldehyde exhibit different IC₅₀ values and inhibition modalities (mixed-type vs. uncompetitive) against the same pig liver COMT preparation [1]. Furthermore, the requirement for the nitro group to reside ortho to at least one hydroxyl group for enhanced activity means that analogs lacking this spatial arrangement show markedly reduced or absent COMT inhibition [1]. These regiospecific structure–activity relationships make simple functional-group interchange unreliable; procurement of the exact 2,3-dihydroxy-6-nitro regioisomer is mandatory to reproduce published biochemical outcomes [1][2].

Quantitative Differentiation of 2,3-Dihydroxy-6-nitrobenzaldehyde (CAS 144156-89-8) Against Closest Analogs


COMT Inhibitory Activity: Dihydroxy vs. Hydroxymethoxy Substitution Class Comparison

In the seminal structure–activity study by Pérez et al., 2,3-dihydroxy-6-nitrobenzaldehyde (compound 15) was one of several dihydroxynitrobenzaldehydes that exhibited potent inhibition of partially purified pig liver COMT, whereas all tested hydroxymethoxynitrobenzaldehyde analogs—with the sole exception of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde (compound 5)—showed no inhibition at a screening concentration of 5 × 10⁻⁴ M [1]. This qualitative class-level distinction is reinforced by quantitative data: the BindingDB-curated IC₅₀ of 2,3-dihydroxy-6-nitrobenzaldehyde against pig liver COMT is 1.00 × 10⁴ nM (10 µM) [2].

Catechol-O-methyltransferase COMT inhibition Structure–activity relationship

Kinetic Mechanism of COMT Inhibition: Mixed-Type vs. Noncompetitive/Uncompetitive Mode

Kinetic analysis reveals that 2,3-dihydroxy-6-nitrobenzaldehyde, like all other dihydroxynitrobenzaldehyde derivatives tested, inhibits COMT through a mixed-type mechanism with respect to the catechol substrate pyrocatechol [1]. In contrast, the only active hydroxymethoxynitrobenzaldehyde (compound 5) displays a noncompetitive inhibition pattern versus pyrocatechol and an uncompetitive pattern versus the co-substrate S-adenosyl-L-methionine (AdoMet) [1]. This mechanistic divergence has direct implications for inhibitor design because mixed-type inhibitors can bind both the free enzyme and the enzyme–substrate complex, offering a distinct pharmacological profile.

Enzyme kinetics Mixed-type inhibition COMT mechanism

Structural Determinant for Enhanced COMT Activity: Ortho-Nitro to Hydroxyl Positioning

The Pérez et al. study demonstrated that the key structural requirement for potent COMT inhibition among dihydroxynitrobenzaldehydes is the presence of the nitro group in an ortho position relative to at least one hydroxyl group [1]. In 2,3-dihydroxy-6-nitrobenzaldehyde, the nitro group at position 6 is ortho to the hydroxyl at position 2 (and meta to the hydroxyl at position 3), satisfying this pharmacophoric constraint [2]. This ortho-nitro/hydroxyl arrangement is essential for activity enhancement; regioisomers where the nitro group is not ortho to any hydroxyl group would be predicted to possess diminished COMT inhibitory potency based on the disclosed SAR [1].

Pharmacophore Ortho-nitro effect COMT inhibitor design

Regioisomeric Purity and Structural Verification via Spectroscopic Characterization

Authentic 2,3-dihydroxy-6-nitrobenzaldehyde (compound 15) was obtained via BBr₃-mediated demethylation of 2-hydroxy-3-methoxy-6-nitrobenzaldehyde in 22% yield, and its structure was confirmed by ¹H NMR (300 MHz, DMSO-d₆): δ 7.03 (d, J = 8.8 Hz, 1H), 7.54 (d, J = 8.8 Hz, 1H), 10.26 (s, 1H) and IR spectroscopy (3700–3000, 1650, 1530, 1340 cm⁻¹) [1]. The characteristic coupling pattern of the two aromatic doublets (J = 8.8 Hz) confirms the ortho relationship of the ring protons, consistent with the 6-nitro substitution pattern and distinct from other regioisomers such as 2,3-dihydroxy-4-nitrobenzaldehyde (compound 13; ¹H NMR: δ 7.3, 7.5, J = 9 Hz) [1]. These spectroscopic fingerprints provide unambiguous identity verification for procurement quality assurance.

Regioisomeric purity NMR characterization Quality control

Recommended Procurement and Application Scenarios for 2,3-Dihydroxy-6-nitrobenzaldehyde (CAS 144156-89-8)


COMT Inhibitor Screening and Mechanistic Enzymology

The validated mixed-type COMT inhibition profile [1] and the availability of quantitative IC₅₀ data (10 µM, pig liver COMT) [2] make 2,3-dihydroxy-6-nitrobenzaldehyde a suitable positive control or reference inhibitor for COMT biochemical assays. Its mixed-type mechanism, confirmed by kinetic analysis with pyrocatechol as variable substrate, distinguishes it from noncompetitive inhibitors such as 3-hydroxy-4-methoxy-5-nitrobenzaldehyde [1], enabling its use as a mechanistic probe in enzyme kinetics studies.

Structure–Activity Relationship (SAR) Studies on Nitrobenzaldehyde-Based COMT Ligands

The ortho-nitro/hydroxyl pharmacophore requirement elucidated by Pérez et al. positions 2,3-dihydroxy-6-nitrobenzaldehyde as a key reference scaffold for SAR exploration [1]. Procurement of this specific regioisomer—rather than a positional isomer—is essential when the research objective is to systematically vary substitution while maintaining the ortho-nitro/hydroxyl motif that is critical for COMT engagement [1].

Quality Control and Identity Verification of Purchased Material

The published ¹H NMR chemical shifts (δ 7.03 and 7.54 ppm, J = 8.8 Hz), IR absorption bands (1650, 1530, 1340 cm⁻¹), and melting point (120–124 °C) provide a multi-parameter identity verification panel [1]. These data allow procurement teams and analytical chemists to confirm regioisomeric purity upon receipt, mitigating the risk of receiving an incorrectly substituted nitrobenzaldehyde analog.

Synthetic Intermediate for Downstream Derivatization

The aldehyde functionality and the free catechol-like dihydroxy motif of 2,3-dihydroxy-6-nitrobenzaldehyde offer orthogonal reactive handles for further chemical elaboration [1][2]. The disclosed synthetic route—BBr₃ demethylation of 2-hydroxy-3-methoxy-6-nitrobenzaldehyde—provides a reproducible entry point for laboratories requiring in-house synthesis, with full experimental details available [1].

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